3-{5-Bromoimidazo[1,2-a]pyridin-3-yl}propanoicacidhydrochloride
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Overview
Description
3-{5-Bromoimidazo[1,2-a]pyridin-3-yl}propanoicacidhydrochloride is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the bromine atom in the structure enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5-Bromoimidazo[1,2-a]pyridin-3-yl}propanoicacidhydrochloride typically involves the reaction of α-bromoketones with 2-aminopyridines. The reaction proceeds through a one-pot tandem cyclization/bromination process. The cyclization to form the imidazo[1,2-a]pyridine core is promoted by the addition of tert-butyl hydroperoxide (TBHP) in ethyl acetate, without the need for a base .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates and reagents.
Chemical Reactions Analysis
Types of Reactions
3-{5-Bromoimidazo[1,2-a]pyridin-3-yl}propanoicacidhydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.
Cyclization Reactions: The imidazo[1,2-a]pyridine core can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like hydrogen peroxide (H₂O₂) or TBHP can be used.
Cyclization Reactions: Catalysts such as palladium or copper may be employed to facilitate cyclization.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, oxidized derivatives, and cyclized compounds with enhanced biological activity .
Scientific Research Applications
3-{5-Bromoimidazo[1,2-a]pyridin-3-yl}propanoicacidhydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a pharmacophore in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-{5-Bromoimidazo[1,2-a]pyridin-3-yl}propanoicacidhydrochloride involves its interaction with specific molecular targets. The bromine atom enhances its binding affinity to these targets, which may include enzymes, receptors, or other proteins. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Bromoimidazo[1,2-a]pyridine: Shares the imidazo[1,2-a]pyridine core but lacks the propanoic acid moiety.
6-Substituted Imidazo[1,2-a]pyridines: Similar core structure with different substituents at the 6-position.
Uniqueness
3-{5-Bromoimidazo[1,2-a]pyridin-3-yl}propanoicacidhydrochloride is unique due to the presence of both the bromine atom and the propanoic acid moiety. This combination enhances its reactivity and potential for diverse chemical transformations, making it a valuable compound in medicinal chemistry and drug development .
Properties
Molecular Formula |
C10H10BrClN2O2 |
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Molecular Weight |
305.55 g/mol |
IUPAC Name |
3-(5-bromoimidazo[1,2-a]pyridin-3-yl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C10H9BrN2O2.ClH/c11-8-2-1-3-9-12-6-7(13(8)9)4-5-10(14)15;/h1-3,6H,4-5H2,(H,14,15);1H |
InChI Key |
UXUXFHKQHXXCKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(N2C(=C1)Br)CCC(=O)O.Cl |
Origin of Product |
United States |
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